molecular formula C20H19FN4O B2362428 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2176270-00-9

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No. B2362428
CAS RN: 2176270-00-9
M. Wt: 350.397
InChI Key: FOECKNRMVGGIRB-UHFFFAOYSA-N
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Description

The compound 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide, also known as compound X, is a synthetic small molecule that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

  • Cancer Treatment Applications : The compound has been investigated for its potential in treating cancer. For instance, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group showed significant cytotoxicity in vitro, indicating potential antitumor activity (Naito et al., 2005).

  • TRPV1 Antagonism for Pain Management : Several studies have explored 2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, including compounds with structural similarities to the given chemical, as hTRPV1 antagonists. These compounds demonstrated potent TRPV1 antagonism, which is relevant for pain management (Ryu et al., 2014).

  • Antiviral Drug Discovery : The compound has been part of research in antiviral drug discovery. Specific studies have focused on various compounds for potential use in antiviral treatments (De Clercq, 2009).

  • Synthesis of Fluorinated Compounds for Medicinal Chemistry : Research has also been conducted on the synthesis of fluorinated compounds, including those with functionalities allowing for further development in medicinal chemistry (Surmont et al., 2011).

  • Biological Evaluation for Peripheral Benzodiazepine Receptor Study : The related fluorinated compounds have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors, which is important for neurodegenerative disorders research (Fookes et al., 2008).

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-14-11-15(4-6-17(14)21)5-7-19(26)25-13-18-20(24-10-9-23-18)16-3-2-8-22-12-16/h2-4,6,8-12H,5,7,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOECKNRMVGGIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

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